![molecular formula C22H21FN4O2S B2629104 N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1251622-12-4](/img/structure/B2629104.png)
N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a pyrazine ring, and a piperidine ring. The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .
Scientific Research Applications
Glycine Transporter 1 Inhibition
Compounds structurally related to "N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide" have been investigated for their potential as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest for their potential therapeutic effects in central nervous system (CNS) disorders. For example, a compound identified as a potent GlyT1 inhibitor showed promise in elevating cerebrospinal fluid glycine levels in animal models, indicating its potential for treating schizophrenia and other CNS disorders by modulating glycinergic neurotransmission (Yamamoto et al., 2016).
Antitubercular Activity
Another research area involves the design and synthesis of compounds targeting Mycobacterium tuberculosis. Compounds with aminopiperidine and thiazole structures, similar to the core structure of interest, have been evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. Some compounds exhibited significant inhibitory activity and low cytotoxicity, highlighting their potential as novel antitubercular agents (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the development of anticancer agents, as they can block the formation of blood vessels necessary for tumor growth and directly interact with DNA, potentially leading to cancer cell death (Kambappa et al., 2017).
Cannabinoid Receptor Antagonists
Compounds featuring pyrazole and piperidine structures have been explored as cannabinoid receptor antagonists. These studies aim to elucidate the structure-activity relationships of cannabinoid receptor ligands, which could lead to the development of new treatments for disorders associated with the endocannabinoid system, such as obesity, addiction, and chronic pain (Lan et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMSNFOJKTOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.